molecular formula C14H9NO2S B3275987 Benzo[c]isothiazol-3-yl benzoate CAS No. 63285-89-2

Benzo[c]isothiazol-3-yl benzoate

Cat. No. B3275987
CAS RN: 63285-89-2
M. Wt: 255.29 g/mol
InChI Key: YHJSXRPXFJNPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c]isothiazol-3-yl benzoate is a chemical compound with the molecular formula C14H9NO2S . It consists of 9 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .


Synthesis Analysis

The synthesis of Benzo[c]isothiazol-3-yl benzoate involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of Benzo[c]isothiazol-3-yl benzoate is characterized by the presence of 9 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom . The molecular weight of this compound is 255.29 .


Chemical Reactions Analysis

Benzo[c]isothiazol-3-yl benzoate is involved in various chemical reactions. For instance, it has been found to participate in copper (I) catalyzed azide-alkyne cycloaddition reactions . It also forms short and directional chalcogen bondings on the extension of the covalent N-S bond .

Mechanism of Action

While the exact mechanism of action of Benzo[c]isothiazol-3-yl benzoate is not fully understood, it is known that similar compounds exert toxic effects on the nervous system of parasites, resulting in their death .

Future Directions

Recent research trends in the chemistry of benzothiazole-based compounds, which include Benzo[c]isothiazol-3-yl benzoate, focus on their potential as multifunctional agents against diseases like Alzheimer’s . There is also interest in developing new synthesis methods that are more environmentally friendly .

properties

IUPAC Name

2,1-benzothiazol-3-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-13(10-6-2-1-3-7-10)17-14-11-8-4-5-9-12(11)15-18-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJSXRPXFJNPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C3C=CC=CC3=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[c]isothiazol-3-yl benzoate
Reactant of Route 2
Reactant of Route 2
Benzo[c]isothiazol-3-yl benzoate
Reactant of Route 3
Benzo[c]isothiazol-3-yl benzoate
Reactant of Route 4
Benzo[c]isothiazol-3-yl benzoate
Reactant of Route 5
Benzo[c]isothiazol-3-yl benzoate
Reactant of Route 6
Benzo[c]isothiazol-3-yl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.